ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a benzenesulfonyl group, a hydrazinecarbonyl linker, and a 4,5-dimethylbenzothiazole moiety. This compound integrates multiple pharmacophoric elements:
- Piperazine: A heterocyclic scaffold known for enhancing solubility and bioavailability in drug design.
- 4,5-Dimethylbenzothiazole: A heterocyclic system associated with antimicrobial and antitumor activities. The ethyl carboxylate ester at the piperazine terminus likely serves as a prodrug moiety, enabling hydrolytic activation in vivo.
Properties
IUPAC Name |
ethyl 4-[4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-11-13-28(14-12-27)35(31,32)18-8-6-17(7-9-18)21(29)25-26-22-24-20-16(3)15(2)5-10-19(20)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEVTLSRXGMYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate, several types of chemical reactions could be considered:
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Hydrolysis : The ester group in the compound could undergo hydrolysis to form the corresponding carboxylic acid.
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Amidation : The sulfonamide group could potentially react with amines to form new amide derivatives.
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Cyclization : The presence of a hydrazinecarbonyl group might allow for cyclization reactions under certain conditions.
Reaction Conditions and Catalysts
Reaction conditions for compounds with similar structures often involve the use of organic solvents, such as ethanol or dimethylformamide, and may require catalysts like palladium or copper for certain transformations . The choice of solvent and catalyst can significantly affect the yield and selectivity of the reaction.
Analytical Techniques
To confirm the structure and purity of the compound and its derivatives, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for identifying the presence of specific functional groups and confirming the molecular structure.
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Infrared (IR) Spectroscopy : Helps in identifying functional groups based on their characteristic absorption bands.
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High Performance Liquid Chromatography (HPLC) : Used to assess purity and separate mixtures.
Biological Activities
Compounds with benzothiazole and piperazine moieties are known for their potential biological activities, including antimicrobial and anticancer properties . The specific biological activity of this compound would depend on its ability to interact with biological targets.
Data Table: Potential Chemical Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Hydrolysis | Ester hydrolysis to carboxylic acid | Water, base (e.g., NaOH) |
| Amidation | Sulfonamide reacts with amine | Organic solvent, catalyst (e.g., Pd) |
| Cyclization | Formation of new ring structures | High temperature, catalyst |
Future Research Directions
Further research should focus on synthesizing and characterizing derivatives of this compound to explore their biological activities and potential pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is being explored for its potential therapeutic effects in treating various diseases:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, its interaction with enzymes that regulate cell cycle progression has been documented.
- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Modulation: this compound can modulate the activity of enzymes involved in metabolic processes. Research indicates that it may act as a competitive inhibitor for certain hydrolases and transferases .
- Receptor Interaction: Studies have suggested that this compound can bind to specific receptors, potentially influencing signaling pathways related to inflammation and immune response.
Industrial Applications
In addition to its biomedical applications, this compound is being investigated for its utility in material science:
- Polymer Synthesis: The sulfonamide group in the compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications.
Data Tables
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further development .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited bactericidal effects comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing substituents, molecular weights, and reported activities:
Key Structural and Functional Insights:
Bioisosteric Replacements: The 4,5-dimethylbenzothiazole in the target compound replaces oxadiazole or thiadiazole rings in analogs (e.g., ). The hydrazinecarbonyl linker in the target compound contrasts with sulfanyl acetyl or glycyl linkers in analogs (e.g., ). Hydrazine-based linkers may confer chelation properties or hydrogen-bonding interactions critical for target binding .
Antimicrobial Activity :
- Compounds with sulfonamide (e.g., ) or thiadiazole (e.g., ) groups exhibit moderate-to-strong activity against E. coli and S. aureus. The target compound’s benzenesulfonyl group may mimic sulfonamide antibiotics (e.g., sulfamethoxazole), though its efficacy requires empirical validation .
Receptor Antagonism :
- Piperazine derivatives with methoxyphenyl or iodobenzamido groups (e.g., ) act as serotonin receptor antagonists. The target compound’s benzothiazole moiety may similarly modulate neurotransmitter receptors, though this remains speculative without direct data .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for tert-butyl piperazine carboxylate intermediates (e.g., Suzuki coupling, hydrazine condensation) . However, the 4,5-dimethylbenzothiazole group may require specialized heterocyclic coupling conditions .
- Biological Data Gap: No direct antimicrobial or receptor-binding data are available for the target compound. Its structural analogs (e.g., ) suggest testable hypotheses, but empirical studies are essential.
- Prodrug Potential: The ethyl carboxylate ester may hydrolyze in vivo to a carboxylic acid, enhancing solubility or altering pharmacokinetics compared to non-esterified analogs (e.g., ) .
Biological Activity
Ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core with various substituents, including a benzothiazole moiety that is known for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of benzothiazole-piperazine exhibit significant cytotoxic effects against various cancer cell lines. A study by Kumar et al. (2014) demonstrated that several benzothiazole-piperazine derivatives displayed potent cytotoxicity against HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) cell lines. The study used the Sulforhodamine B assay to determine the GI50 values, revealing that many derivatives were effective at low concentrations .
Table 1: Cytotoxic Activity of Benzothiazole-Piperazine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1d | HUH-7 | 5 | Induces apoptosis via cell cycle arrest |
| 1d | MCF-7 | 7 | Induces apoptosis via cell cycle arrest |
| 1d | HCT-116 | 6 | Induces apoptosis via cell cycle arrest |
The compound identified as 1d was particularly noteworthy for its ability to induce apoptosis through cell cycle arrest at the sub-G1 phase, as confirmed by Hoechst staining and Fluorescence-Activated Cell Sorting (FACS) analysis .
The mechanism underlying the anticancer activity of benzothiazole derivatives often involves the induction of oxidative stress within cancer cells, leading to apoptosis. The presence of the hydrazinecarbonyl group may enhance this activity by facilitating interactions with cellular targets involved in apoptosis pathways.
Case Studies
A notable case study investigated the effects of related compounds on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with a benzothiazole-piperazine derivative similar to this compound. The results indicated a significant reduction in tumor size compared to control groups, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment.
Q & A
Q. Critical parameters :
- Temperature control : Excess heat during sulfonylation can lead to side reactions (e.g., over-sulfonation).
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while protic solvents (ethanol) may hinder intermediate stability .
- Purification : Column chromatography or recrystallization is essential to isolate the final product with ≥95% purity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Core techniques include:
- NMR spectroscopy : and NMR confirm structural integrity, with peaks for the benzothiazole (δ 6.8–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm), and piperazine (δ 2.5–3.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 544.643) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Advanced tip : Use -NMR to verify hydrazinecarbonyl connectivity if ambiguity arises in -NMR assignments .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?
Discrepancies often stem from:
- Reagent purity : Impure starting materials (e.g., 4,5-dimethylbenzothiazole derivatives) reduce yields.
- Workup protocols : Incomplete removal of byproducts (e.g., unreacted sulfonyl chlorides) skews isolated yields.
- Catalyst use : Some protocols employ catalytic triethylamine for sulfonylation, while others omit it, affecting reaction efficiency .
Q. Methodological solution :
Replicate procedures with strict control of reagent purity and stoichiometry.
Monitor reaction progress via TLC at 30-minute intervals.
Optimize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) to improve yield reproducibility .
Advanced: What strategies are recommended for studying this compound’s biological target interactions?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., ) to proteins like kinases or receptors.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Molecular docking : Predicts binding modes using software like AutoDock Vina, leveraging X-ray or cryo-EM structures of homologous targets .
Q. Example workflow :
Screen against a panel of cancer-related targets (e.g., EGFR, VEGFR2) using SPR.
Validate hits with ITC to confirm stoichiometry and affinity.
Perform SAR studies by synthesizing analogs with modified benzothiazole or piperazine groups .
Advanced: How does this compound compare structurally and functionally to its analogs?
| Analog | Structural Variation | Reported Activity | Key Reference |
|---|---|---|---|
| Compound A | Replacement of benzothiazole with pyrazolo[3,4-d]pyrimidine | Enhanced kinase inhibition (IC50 = 12 nM vs. 45 nM for parent compound) | |
| Compound B | Ethyl ester replaced with methyl group | Reduced solubility but improved metabolic stability | |
| Compound C | Sulfonamide replaced with carbamate | Shifted target selectivity from VEGFR2 to MMP9 |
Q. Functional insights :
- The 4,5-dimethylbenzothiazole group enhances hydrophobic interactions with target binding pockets.
- The piperazine-carboxylate moiety improves solubility, critical for in vivo efficacy .
Basic: What are the stability and storage recommendations for this compound?
Q. Degradation analysis :
- Use HPLC-PDA to detect hydrolyzed byproducts (e.g., free piperazine or benzothiazole fragments) after 6-month storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
